(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid (GW7604) is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is classified as a SERM due to its ability to bind to estrogen receptors (ER) and exert varying effects depending on the tissue and cellular context. [, , ] GW7604 is primarily recognized as a potent antiestrogen, meaning it can block the action of estrogen in tissues where it promotes cell growth. [, , , ] This characteristic makes it a valuable tool in scientific research, particularly in the field of breast cancer, where estrogen plays a crucial role in tumor development and progression. [, , , ]
GW7604 is a synthetic compound recognized for its potential applications in cancer treatment, particularly as a selective estrogen receptor modulator. It belongs to a class of compounds that interact with estrogen receptors, which are critical in the development and progression of hormone-dependent cancers, such as breast cancer. This compound has been studied extensively for its biological activity and therapeutic potential.
GW7604 is derived from modifications of existing steroidal frameworks, specifically targeting estrogen receptors. It is classified under selective estrogen receptor modulators, which are compounds that can either activate or inhibit estrogen receptor activity depending on the specific tissue context. This dual action makes them valuable in treating conditions like breast cancer while minimizing side effects associated with traditional hormone therapies.
The synthesis of GW7604 involves several key steps, primarily focusing on the modification of existing steroidal structures to enhance their binding affinity and selectivity for estrogen receptors. The general synthesis procedure includes:
The synthesis process may also involve the use of various solvents such as dichloromethane or acetonitrile, which are chosen based on their compatibility with the reaction conditions and the stability of the synthesized compounds.
The molecular structure of GW7604 features a steroid backbone modified with various substituents that enhance its interaction with estrogen receptors. Key structural components include:
The detailed structural characterization often employs techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm the identity and purity of the synthesized compounds.
GW7604 participates in several chemical reactions that facilitate its biological activity:
These reactions are essential for understanding how GW7604 can be optimized for therapeutic applications.
GW7604 exerts its effects primarily through modulation of estrogen receptor activity. Upon binding to the estrogen receptor, it can induce conformational changes that either activate or inhibit downstream signaling pathways involved in cell proliferation and differentiation:
The precise mechanism involves complex interactions with coactivators and corepressors that regulate gene expression related to cell cycle control and apoptosis.
GW7604 exhibits specific physical properties relevant to its application in medicinal chemistry:
Chemical properties include reactivity towards nucleophiles due to functional groups like the carboxylic acid, impacting its pharmacokinetic profile.
GW7604 has significant implications in scientific research and clinical applications:
The evolution of estrogen receptor (ER)-targeted therapies for ER-positive (ER+) breast cancer has been driven by the need to overcome limitations of early treatments. Selective Estrogen Receptor Modulators (SERMs) like tamoxifen represented a breakthrough but exhibited partial agonist activity in endometrial tissue and faced significant resistance development, with up to 50% of patients relapsing within five years [4]. Fulvestrant, the first FDA-approved Selective Estrogen Receptor Downregulator (SERD) (2007), demonstrated that ER degradation could effectively treat endocrine-resistant cancers. However, its steroidal structure, poor oral bioavailability, and requirement for intramuscular injection limited clinical utility—even the 500 mg regimen failed to achieve full ER saturation in 38% of patients [9]. This created an urgent need for orally bioavailable SERDs. Second-generation nonsteroidal SERDs emerged to address these limitations, with GW7604 being the bioactive metabolite of GW5638 (Etacstil), developed by Glaxo Wellcome/Dupont in the 1990s [10]. Despite promising preclinical data showing efficacy in tamoxifen-resistant models, corporate acquisitions halted clinical development [10]. GW7604 remains a pivotal structural prototype for modern SERDs like GDC-0810 and AZD-9496, which aim to optimize oral bioavailability while maintaining degradation efficacy [4] [9].
GW7604 ((E)-3-{4-[(1Z)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenyl}acrylic acid; CAS 361203-06-7 or 195611-82-6) belongs to the triphenylethylene chemotype, sharing core structural elements with tamoxifen but featuring critical modifications that redefine its biological activity [6] [10]. Its molecular weight is 370.44 g/mol (C₂₅H₂₂O₃), with elemental composition: C, 81.06%; H, 5.99%; O, 12.96% [6]. Unlike tamoxifen’s dimethylaminoethoxy side chain, GW7604 incorporates an acrylic acid moiety linked to the phenyl ring. This carboxylic acid group is indispensable for SERD activity, as demonstrated by studies showing that analogs with acrylamide or methyl vinyl ketone substitutions fail to degrade ERα [7]. The molecule’s extended conjugation system (SMILES: O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(O)C=C2)=C(C3=CC=CC=C3)\CC)C=C1) facilitates specific interactions within the ER ligand-binding domain (LBD) [3].
Table 1: Structural and Binding Characteristics of GW7604 Compared to Key SERDs/SERMs
Property | GW7604 | Fulvestrant | 4-OH-Tamoxifen | GDC-0810 |
---|---|---|---|---|
Chemical Class | Triphenylethylene (Nonsteroidal) | Steroidal | Triphenylethylene (Nonsteroidal) | Indazole (Nonsteroidal) |
Key Functional Group | Acrylic acid | Pentafluoropentyl sulfinyl | Dimethylaminoethoxy | Azaindole carboxylic acid |
ERα Binding Affinity (Relative to Estradiol) | ~2% | 0.89% | ~1.8% | <1% |
ERβ Binding Affinity | Low nanomolar | Moderate | Moderate | Low nanomolar |
SERD Activity | Yes | Yes | No (SERM) | Yes |
Functionally, GW7604 is classified as a dual-action ER ligand, combining competitive antagonism with receptor degradation. It binds ERα with approximately 2% the affinity of estradiol, positioning it between fulvestrant (0.89%) and 4-hydroxytamoxifen (~1.8%) [3] [9]. Its unique acrylic acid side chain disrupts the charge-clamp interaction between Asp351 and Helix-12, preventing coactivator recruitment and triggering proteasomal degradation [7].
GW7604 derives its pharmacological relevance primarily as the active metabolite of the prodrug GW5638 (Etacstil), mirroring the metabolic activation pathway of tamoxifen to 4-hydroxytamoxifen [10]. In breast (MCF-7) and endometrial (ECC-1) cell lines, GW5638 undergoes rapid hepatic biotransformation via hydroxylation at the 4-position of the phenolic ring, yielding GW7604 [3] [6]. This metabolite exhibits superior ER affinity and degradation potency compared to its parent compound. Key pharmacological attributes include:
Table 2: Functional Activity of GW7604 in Cellular Models
Activity | Model System | Concentration Range | Key Findings |
---|---|---|---|
ERα Degradation | MCF-7 cells | 0.1 nM–1 μM | Concentration-dependent reduction, blocked by proteasome inhibitors |
Antagonism of TGFα Induction | MDA-MB-231 cells transfected with ER | 1–1000 nM | Inhibited both E₂ (1 nM) and 4-OHT (10–100 nM) induction |
Proliferation Inhibition | MCF-7:WS8 (Endocrine-sensitive) | 10⁻¹¹–10⁻⁶ M | Blocked E₂ (10⁻¹⁰ M) with efficacy comparable to 4-OHT |
Uterine Selectivity | ECC-1 endometrial cells | 10⁻¹¹–10⁻⁶ M | No growth stimulation at any concentration; 4-OHT showed weak agonism at low concentrations |
Table 3: GW7604 Efficacy in Resistant Breast Cancer Models
Model Type | Resistance Mechanism | GW7604 Response | Reference |
---|---|---|---|
MCF-7:TAM1 Xenografts | Long-term tamoxifen exposure | Tumor regression superior to tamoxifen | [10] |
MCF-7:5C Cells | Estrogen deprivation | Potent growth inhibition (IC₅₀ < 100 nM) | [9] |
D351Y ER Mutant | Constitutive coactivator recruitment | Agonistic activity; highlights Asp351 dependency | [3] |
These properties underscore GW7604’s role as a template molecule for modern SERDs. Its carboxylic acid group has been integrated into diverse scaffolds (e.g., GDC-0810’s indazole core) to achieve oral bioavailability while retaining degradation efficacy against mutant ERα [9]. Recent innovations include GW7604-PtCl₃ conjugates designed for selective delivery to ER+ cells, demonstrating retained ER binding (Kᵢ = 2.3 nM for ERα) without inherent agonism [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7